Welcome to the BenchChem Online Store!
molecular formula C8H8Cl2N2O2 B8679283 Acetamide, 2-((3,4-dichlorophenyl)amino)-N-hydroxy- CAS No. 14108-53-3

Acetamide, 2-((3,4-dichlorophenyl)amino)-N-hydroxy-

Cat. No. B8679283
M. Wt: 235.06 g/mol
InChI Key: RMRRVOJUHINZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04151300

Procedure details

A solution of sodium methylate, that is to say 3.22 g (0.14 gram atom) of sodium in 75 ml of methanol is mixed in the cold with 4.9 g (0.07 mol) of hydroxylamine hydrochloride in solution in 100 ml of methanol, the sodium chloride is filtered off and 16.1 g (0.065 mol) of ethyl 3,4-dichloroanilinoacetate are added to the filtrate. The reactants are left in contact overnight, the mixture is evaporated to dryness in vacuo, the residue is taken up with water, the solution is filtered over charcoal and the product is precipitated with 3 N HCl and filtered off. Recrystallisation from ethyl acetate gives CRL 40,500. Melting point=138°-140° C. (with decomposition). Yield: 36%.
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
16.1 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Na].Cl.[NH2:6][OH:7].[Cl:8][C:9]1[CH:10]=[C:11]([CH:19]=[CH:20][C:21]=1[Cl:22])[NH:12][CH2:13][C:14](OCC)=[O:15]>CO>[Cl:8][C:9]1[CH:10]=[C:11]([CH:19]=[CH:20][C:21]=1[Cl:22])[NH:12][CH2:13][C:14]([NH:6][OH:7])=[O:15] |f:0.1,3.4,^1:3|

Inputs

Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
3.22 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
4.9 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
16.1 g
Type
reactant
Smiles
ClC=1C=C(NCC(=O)OCC)C=CC1Cl
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the sodium chloride is filtered off
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness in vacuo
FILTRATION
Type
FILTRATION
Details
the solution is filtered over charcoal
CUSTOM
Type
CUSTOM
Details
the product is precipitated with 3 N HCl
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethyl acetate
CUSTOM
Type
CUSTOM
Details
gives CRL 40,500

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C=C(NCC(=O)NO)C=CC1Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.